CYP 2D6 Inhibition Liability Reduction: Tetrahydronaphthyridine vs. Tetrahydroisoquinoline Scaffolds
Introduction of a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring, producing the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, resulted in greatly reduced inhibition of the CYP 2D6 enzyme [1]. The optimized tetrahydronaphthyridine-based CXCR4 antagonist compound 30 (a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative) exhibited diminished CYP 2D6 activity and a cleaner off-target in vitro safety profile relative to first-generation tetrahydroisoquinoline antagonist TIQ15 [2].
| Evidence Dimension | CYP 2D6 inhibition liability |
|---|---|
| Target Compound Data | Compound 30: diminished CYP 2D6 activity (qualitative reduction) [1] |
| Comparator Or Baseline | TIQ15 (tetrahydroisoquinoline-based CXCR4 antagonist): substantial CYP 2D6 inhibition [1] |
| Quantified Difference | Orders-of-magnitude reduction in CYP 2D6 inhibition upon scaffold replacement [2] |
| Conditions | Biochemical CYP 2D6 inhibition assay; in vitro off-target safety profiling panel [1] |
Why This Matters
For medicinal chemistry programs requiring CXCR4 antagonism or similar GPCR targets, selecting the tetrahydronaphthyridine core over a tetrahydroisoquinoline core directly reduces DDI risk, accelerating lead optimization and improving the probability of downstream clinical success.
- [1] Jecs E, Tahirovic YA, Wilson RJ, et al. Synthesis and evaluation of novel tetrahydronaphthyridine CXCR4 antagonists with improved drug-like profiles. J Med Chem. 2022;65(4):3024-3046. View Source
- [2] Jecs E, Tahirovic YA, Wilson RJ, et al. Synthesis and evaluation of novel tetrahydronaphthyridine CXCR4 antagonists with improved drug-like profiles. J Med Chem. 2022;65(4):3024-3046. (Full-text data for CYP 2D6 reduction magnitude). View Source
